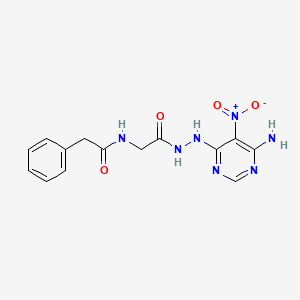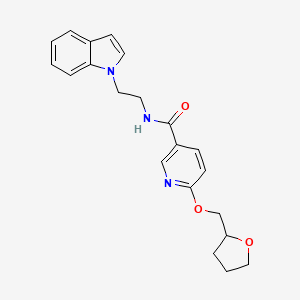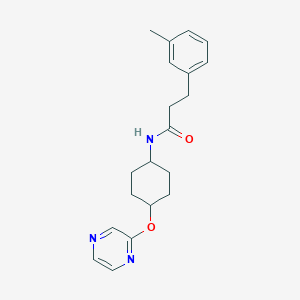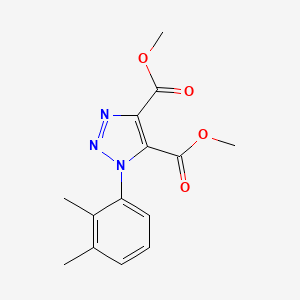![molecular formula C8H7N3O2 B2972201 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1135437-92-1](/img/structure/B2972201.png)
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1135437-92-1 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . One general synthetic route involves the protection of compound 3 by treatment of triisopropylsilyl (TIPS) chloride and NaH to give compound 7, which is then subjected to ortho-lithiation by sec-BuLi, followed by the addition of ethyl chloroformate to introduce an ester group at the C5-position .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 .Chemical Reactions Analysis
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is used as a reagent in the synthesis of various compounds . For instance, it is used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analysis of Scientific Research Applications
Cancer Therapy Cdc7 Kinase Inhibitors: This compound is utilized in the synthesis of Cdc7 kinase inhibitors, which are being explored as novel cancer therapies. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a potential target for cancer treatment .
Anticancer Agents 4-Anilinoquinazolines Synthesis: It serves as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents. These compounds have been shown to inhibit tyrosine kinase activity, which is often dysregulated in cancer cells .
FGFR Inhibitors Migration and Invasion Assays: 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. These compounds were tested for their effects on cell migration and invasion abilities, which are critical aspects of cancer progression .
Mercuric Ion Identification: Derivatives of this compound have been assessed for electronic properties and their potential use in identifying mercuric ions. This application is significant in environmental monitoring and pollution control .
Molecular Weight and Structure Analysis: The compound’s molecular weight and structure have been documented in databases like the NIST Chemistry WebBook, providing essential data for researchers working with this molecule .
Chemical Properties and Physical Data Documentation: Comprehensive chemical properties, including melting point, boiling point, density, molecular formula, and physical properties, have been documented. This information is vital for researchers to understand how to handle and use the compound in various experimental settings .
Each of these applications demonstrates the versatility of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in scientific research, particularly in the field of medicinal chemistry and environmental science. The compound’s role as an intermediate in synthesizing potential therapeutic agents underscores its importance in drug discovery and development.
For further detailed information on each application, please refer to the provided references.
ChemicalBook - 5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b] Springer - Pyrrolopyrazine derivatives: synthetic approaches and biological NIST Chemistry WebBook - 1H-Pyrrolo[2,3-b]pyridine ChemicalBook - 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Mécanisme D'action
While the specific mechanism of action for 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is not mentioned in the search results, related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . These compounds inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, have shown promise in cancer therapy, particularly due to their potent activities against FGFR1, 2, and 3 . Future research may focus on further optimizing these compounds and exploring their potential in treating other diseases.
Propriétés
IUPAC Name |
1-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMUASCYJUQGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)
![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)
![N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2972128.png)
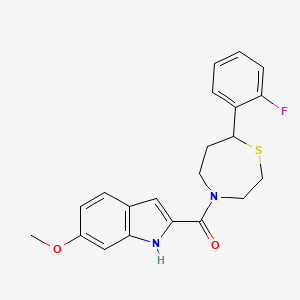
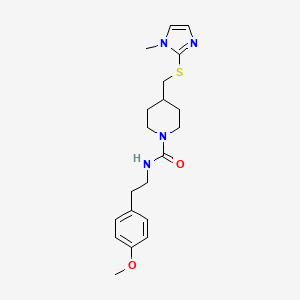
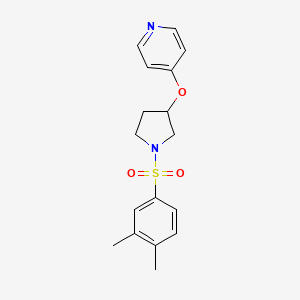
![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
